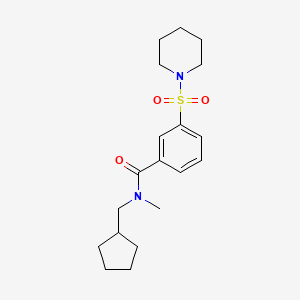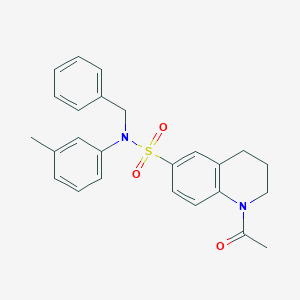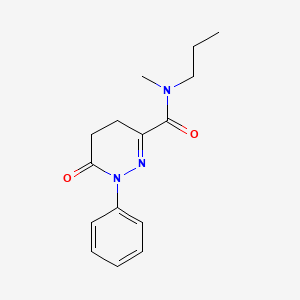
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide, also known as CP-96345, is a chemical compound that has been widely studied for its pharmacological properties. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various areas of medicine.
Mechanism of Action
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide acts as a selective sigma-1 receptor agonist, which leads to the modulation of various cellular pathways. It has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and increasing the expression of anti-apoptotic proteins. N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been found to have various biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has also been found to increase the expression of heat shock proteins, which are involved in cellular stress response. Additionally, N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been found to modulate the expression of various ion channels, which are involved in the regulation of cellular excitability.
Advantages and Limitations for Lab Experiments
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular pathways. N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has also been found to have a good safety profile, with no significant adverse effects reported in animal studies. However, the limitations of N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide include its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has several potential future directions for research. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been found to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Further research is needed to fully understand the therapeutic potential of N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide and its underlying mechanisms of action.
Synthesis Methods
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide can be synthesized through a multi-step process involving the reaction of piperidine, cyclopentylmethyl chloride, and benzamide. The final product is obtained through a purification process involving column chromatography.
Scientific Research Applications
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain modulation, neuroprotection, and neurotransmitter release. N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-20(15-16-8-3-4-9-16)19(22)17-10-7-11-18(14-17)25(23,24)21-12-5-2-6-13-21/h7,10-11,14,16H,2-6,8-9,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLGBCWMATCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)

![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)


![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)


![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
